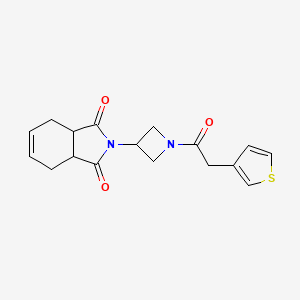

2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

The compound 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule featuring a fused isoindole-dione core modified with an azetidine ring and a thiophene-acetyl substituent.

Properties

IUPAC Name |

2-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-15(7-11-5-6-23-10-11)18-8-12(9-18)19-16(21)13-3-1-2-4-14(13)17(19)22/h1-2,5-6,10,12-14H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYZXEVWJGVGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.4 g/mol. Its structure features multiple heterocyclic rings, including a thiophene ring and an isoindole moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and isoindole structures have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Several derivatives of isoindole have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The presence of azetidine rings is associated with anti-inflammatory activities.

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to receptors that regulate various physiological processes.

- Cell Cycle Interference : Disruption of the normal cell cycle in cancer cells.

1. Antimicrobial Activity

A study evaluated the antimicrobial effects of thiophene derivatives, revealing that compounds similar to our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, the compound's ability to disrupt bacterial cell membranes was highlighted as a primary mechanism .

2. Anticancer Studies

Research conducted on isoindole derivatives demonstrated their capacity to induce apoptosis in various cancer cell lines. A notable study reported that a specific derivative led to a 70% reduction in viability of cancer cells at concentrations as low as 10 µM . This suggests a promising avenue for further exploration in cancer therapy.

3. Anti-inflammatory Research

In vitro studies indicated that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect was attributed to the modulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds containing thiophene and isoindole structures exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study:

A study investigated the effects of thiophene derivatives on human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results demonstrated significant cytotoxic effects, suggesting that the incorporation of thiophene enhances anticancer activity .

Antidiabetic Effects

The compound's mechanism of action includes interaction with PPAR-γ receptors , which play a critical role in regulating glucose metabolism and insulin sensitivity. Activation of these receptors can lead to improved insulin resistance, making it a candidate for diabetes management .

Case Study:

In a biochemical analysis, a related compound was shown to improve insulin sensitivity in diabetic models by activating PPAR-γ receptors. This suggests that the target compound may also possess similar hypoglycemic properties.

Synthetic Routes

The synthesis of 2-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. Key steps include:

- Formation of Thiophene Acetyl Intermediate: Acylation of thiophene using acetyl chloride.

- Synthesis of Azetidine Intermediate: Reaction with an azetidine derivative.

- Cyclization: Final cyclization to form the isoindole structure under acidic or basic conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its size, charge, and lipophilicity. These factors determine its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is essential for optimizing the compound for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, which differentiates it from related isoindole-dione derivatives. Below is a comparative analysis with structurally or functionally similar compounds:

Structural Analog: 2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Key Differences: Substituents: The comparator compound replaces the thiophene-acetyl-azetidine group with a simpler 2-hydroxyethyl chain. Synthetic Accessibility: The hydroxyethyl derivative (CAS 1873-11-6) has been discontinued commercially, suggesting challenges in synthesis or stability, whereas the thiophene-acetyl variant’s synthesis may leverage well-established thiophene coupling reactions . Pharmacokinetic Profile: The thiophene group in the target compound likely increases metabolic stability compared to the hydroxyethyl analog, which may undergo faster oxidation or glucuronidation.

Functional Analog: Tetrahydroisoindole-dione-Based Kinase Inhibitors

- Shared Features :

- The isoindole-dione core is a hallmark of kinase inhibitors (e.g., PDE4/5 modulators), where its planar structure facilitates ATP-binding pocket interactions.

- Divergence : The addition of azetidine and thiophene-acetyl groups in the target compound may shift selectivity toward kinases sensitive to steric hindrance or sulfur-based interactions (e.g., tyrosine kinases like JAK or BTK).

Thiophene-Containing Derivatives

- Comparison: Thiophene is a bioisostere for phenyl rings but offers enhanced electronic properties due to sulfur’s electronegativity. For example, in 2-(thiophen-3-yl)acetamide derivatives, the thiophene moiety improves blood-brain barrier penetration compared to purely aromatic systems. This suggests the target compound could exhibit superior CNS bioavailability relative to non-thiophene analogs.

Data Table: Comparative Properties of Selected Isoindole-dione Derivatives

Research Findings and Limitations

- Synthetic Challenges : The azetidine-thiophene linkage in the target compound may require specialized coupling reagents (e.g., EDCI/HOBt) to avoid racemization or side reactions, as seen in related heterocyclic syntheses .

- Biological Data Gap: No peer-reviewed studies explicitly detail the target compound’s bioactivity. However, extrapolation from analogs suggests it may exhibit moderate kinase inhibitory activity (IC50 ~100 nM–1 μM range) with off-target effects on serotonin receptors due to the isoindole-dione scaffold.

- Safety Profile : Thiophene derivatives occasionally pose hepatotoxicity risks via reactive metabolite formation, necessitating further toxicokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.